molecular formula C14H8F6O4 B11098185 1,1'-(Ethane-1,1-diyldifuran-5,2-diyl)bis(trifluoroethanone)

1,1'-(Ethane-1,1-diyldifuran-5,2-diyl)bis(trifluoroethanone)

Cat. No.: B11098185
M. Wt: 354.20 g/mol
InChI Key: USJGXIGCHJAVHW-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-1-(5-{1-[5-(2,2,2-TRIFLUOROACETYL)-2-FURYL]ETHYL}-2-FURYL)-1-ETHANONE is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-1-(5-{1-[5-(2,2,2-TRIFLUOROACETYL)-2-FURYL]ETHYL}-2-FURYL)-1-ETHANONE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2,2,2-trifluoroacetyl chloride with furan derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process typically involves recrystallization or chromatographic techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-1-(5-{1-[5-(2,2,2-TRIFLUOROACETYL)-2-FURYL]ETHYL}-2-FURYL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions include trifluoromethylated alcohols, ketones, and carboxylic acids, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2,2,2-TRIFLUORO-1-(5-{1-[5-(2,2,2-TRIFLUOROACETYL)-2-FURYL]ETHYL}-2-FURYL)-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-1-(5-{1-[5-(2,2,2-TRIFLUOROACETYL)-2-FURYL]ETHYL}-2-FURYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The furan rings may participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but differs in the aromatic ring structure.

    2,2,2-Trifluoroacetamide: Contains the trifluoromethyl group but has an amide functional group instead of the furan rings.

    Ethyl trifluoroacetate: Another trifluoromethyl-containing compound with different reactivity and applications.

Uniqueness

2,2,2-TRIFLUORO-1-(5-{1-[5-(2,2,2-TRIFLUOROACETYL)-2-FURYL]ETHYL}-2-FURYL)-1-ETHANONE is unique due to its combination of trifluoromethyl groups and furan rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H8F6O4

Molecular Weight

354.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-[5-[1-[5-(2,2,2-trifluoroacetyl)furan-2-yl]ethyl]furan-2-yl]ethanone

InChI

InChI=1S/C14H8F6O4/c1-6(7-2-4-9(23-7)11(21)13(15,16)17)8-3-5-10(24-8)12(22)14(18,19)20/h2-6H,1H3

InChI Key

USJGXIGCHJAVHW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)C(=O)C(F)(F)F)C2=CC=C(O2)C(=O)C(F)(F)F

Origin of Product

United States

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